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Compound of Interest

Compound Name:
Benzyl-(2,3-dimethoxy-benzyl)-

amine

CAS No.: 128349-14-4

Cat. No.: B154487

Get Quote

Executive Summary
Dimethoxy-substituted benzylamines represent a bifunctional chemical class in modern

medicinal chemistry. While often categorized merely as synthetic intermediates (e.g.,

Veratrylamine), these structures possess intrinsic biological activity as monoamine oxidase

(MAO) modulators and antimicrobial agents. However, their most significant pharmacological

impact is observed when the 2,5-dimethoxybenzyl moiety is utilized as a pharmacophore in the

design of "super-agonist" ligands for the serotonin 5-HT2A receptor. This guide analyzes the

structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols for this

versatile scaffold.

Chemical Foundation & Structural Isomerism
The biological profile of dimethoxybenzylamines is strictly governed by the positional isomerism

of the methoxy groups on the benzene ring.

3,4-Dimethoxybenzylamine (Veratrylamine):
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Role: Primarily a metabolic substrate and synthetic precursor.

Key Property: Structurally mimics the catecholamine metabolic end-products; often serves

as a competitive substrate for MAO-B.

2,5-Dimethoxybenzylamine:

Role: The "Psychedelic Scaffold."

Key Property: When attached to the nitrogen of a phenethylamine, this moiety locks the

ligand into a high-affinity conformation within the 5-HT2A receptor, creating the potent

NBOMe class of compounds.

Physical Properties Table
Compound CAS Reg. No.

Molecular
Weight

LogP (Calc) Primary Target

3,4-

Dimethoxybenzyl

amine

5763-61-1 167.21 1.12
MAO-B

(Substrate)

2,5-

Dimethoxybenzyl

amine

3275-95-4 167.21 1.18
5-HT2A (as N-

substituent)

2,4-

Dimethoxybenzyl

amine

20781-20-8 167.21 1.15
Bacterial

Membranes

Intrinsic Biological Activity (The Scaffold)
Monoamine Oxidase (MAO) Modulation
Primary dimethoxybenzylamines interact with MAO enzymes, specifically the MAO-B isoform.

Unlike their phenethylamine counterparts, which are often potent releasers of monoamines,

benzylamines typically act as competitive substrates or weak inhibitors.

Mechanism: The methylene bridge (
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) places the amine in proximity to the flavin cofactor of MAO, but lacks the

-carbon alkylation required for resistance to deamination.

Therapeutic Relevance: Derivatives such as 4-fluorobenzyl-dimethyl-silyl-methanamine have

been developed as irreversible MAO-B inhibitors for Parkinson’s disease, utilizing the

benzylamine core to dock into the enzyme's entrance cavity.

Antimicrobial & Cytotoxic Properties
Recent screenings have identified N-substituted dimethoxybenzylamines as disrupting agents

for microbial membranes.

Antibacterial: 3,4-dimethoxybenzylamine derivatives show MIC values < 64 µg/mL against S.

aureus by interfering with cell wall integrity.

Antifungal: Activity against Candida species has been noted, particularly when the

benzylamine is coupled with coumarin or thiazole moieties.

Advanced Pharmacological Application: The
NBOMe Class
The most critical application of the dimethoxybenzylamine motif is in the synthesis of N-(2-

methoxybenzyl)-phenethylamines (the NBOMe series).[1]

The "Super-Agonist" Mechanism
Adding a 2-methoxybenzyl group to the nitrogen of a 2C-X (phenethylamine) creates a ligand

with sub-nanomolar affinity for the 5-HT2A receptor.

Causality: The N-benzyl group extends into a hydrophobic pocket of the receptor (likely

interacting with Phe339), while the 2-methoxy oxygen forms a hydrogen bond with specific

residues (e.g., Ser159). This stabilizes the receptor in an active signaling conformation more

effectively than the parent phenethylamine.

Potency Shift:

Parent (2C-I): Ki ≈ 100 nM
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N-Benzyl Analog (25I-NBOMe): Ki ≈ 0.044 nM

Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical SAR features required for high-affinity binding.
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Caption: SAR logic of the NBOMe pharmacophore. The 2-methoxy substituent on the benzyl

ring is essential for the 100-fold potency increase observed over parent compounds.

Experimental Methodologies
Synthesis Protocol: Reductive Amination
The standard method for generating dimethoxybenzylamines (both primary and N-substituted)

is reductive amination. This protocol is self-validating via TLC monitoring of imine formation.

Reagents:

3,4-Dimethoxybenzaldehyde (Veratraldehyde) or 2,5-Dimethoxybenzaldehyde.

Amine source: Ammonium Acetate (for primary amine) or a substituted Phenethylamine (for

NBOMe).

Reducing Agent: Sodium Borohydride (

) or Sodium Triacetoxyborohydride (
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).

Step-by-Step Workflow:

Imine Formation: Dissolve 1.0 eq of aldehyde and 1.0 eq of amine in dry Methanol (MeOH).

Add molecular sieves (3Å) to scavenge water. Stir at RT for 2-4 hours. Checkpoint: Monitor

disappearance of aldehyde peak via TLC.

Reduction: Cool mixture to 0°C. Add

(1.5 eq) portion-wise over 30 minutes. (Caution: Exothermic gas evolution).

Quenching: Stir for 12 hours. Quench with

.

Extraction: Evaporate MeOH. Extract aqueous layer with Dichloromethane (DCM) x3.

Purification: Acid-base extraction or Column Chromatography (Silica, MeOH:DCM 1:9).
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Caption: Standard reductive amination workflow for synthesizing dimethoxybenzylamine

derivatives.

Biological Assay: 5-HT2A Radioligand Binding
To validate biological activity, a competitive binding assay is standard.
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Tissue Preparation: HEK293 cells stably expressing human 5-HT2A receptors.

Radioligand:

-Ketanserin (0.5 nM).

Incubation: Incubate cell membranes with radioligand and varying concentrations (

to

M) of the dimethoxybenzylamine derivative for 60 min at 37°C.

Filtration: Harvest on GF/B glass fiber filters.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154487?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

